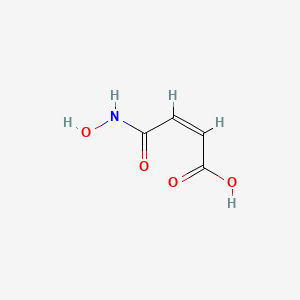
Benzene, tetrachloroethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, tetrachloroethoxy- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a tetrachloroethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene, tetrachloroethoxy- typically involves the reaction of benzene with tetrachloroethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of benzene, tetrachloroethoxy- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Benzene, tetrachloroethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Electrophilic aromatic substitution reactions are common, where the tetrachloroethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroethoxybenzoic acid, while reduction may produce partially dechlorinated benzene derivatives.
科学的研究の応用
Benzene, tetrachloroethoxy- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of benzene, tetrachloroethoxy- involves its interaction with molecular targets such as enzymes and receptors. The tetrachloroethoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites or alter cell signaling pathways by interacting with receptors.
類似化合物との比較
Similar Compounds
- Benzene, trichloroethoxy-
- Benzene, pentachloroethoxy-
- Benzene, hexachloroethoxy-
Uniqueness
Benzene, tetrachloroethoxy- is unique due to the specific number and position of chlorine atoms in the tetrachloroethoxy group. This configuration imparts distinct chemical and physical properties, such as reactivity and solubility, which differentiate it from other chlorinated benzene derivatives.
特性
CAS番号 |
79080-54-9 |
|---|---|
分子式 |
C8H6Cl4O |
分子量 |
259.9 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-ethoxybenzene |
InChI |
InChI=1S/C8H6Cl4O/c1-2-13-5-3-4(9)6(10)8(12)7(5)11/h3H,2H2,1H3 |
InChIキー |
FFSTUBNWCMHTHE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



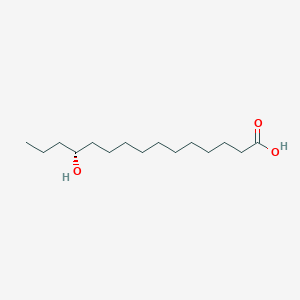
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
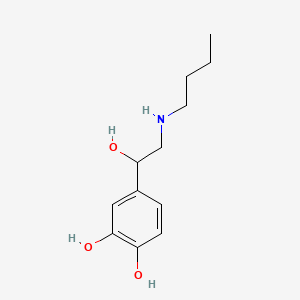
![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
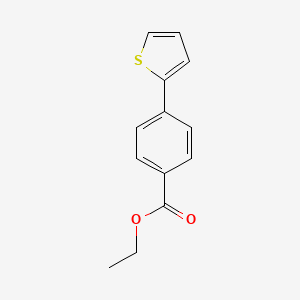
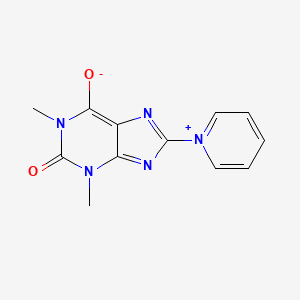
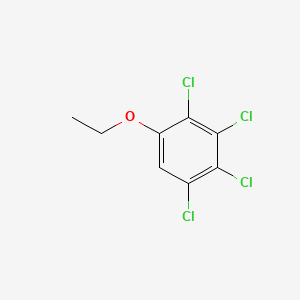
![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
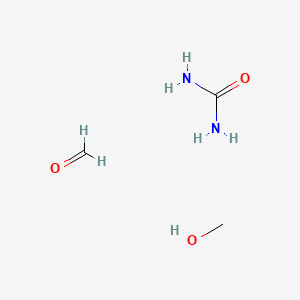
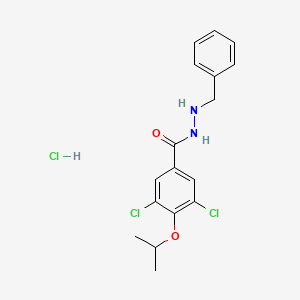
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
